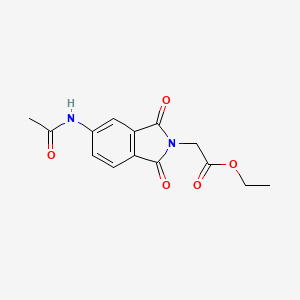
Ethyl 2-(5-acetamido-1,3-dioxoisoindolin-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(5-acetamido-1,3-dioxoisoindolin-2-yl)acetate is a chemical compound with the molecular formula C14H14N2O5 and a molecular weight of 290.27 g/mol . This compound is characterized by the presence of an ethyl ester group, an acetamido group, and a dioxoisoindolinyl moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(5-acetamido-1,3-dioxoisoindolin-2-yl)acetate can be synthesized through a multi-step process. One common method involves the reaction of phthalimide with glycine ethyl ester in the presence of a base to form the intermediate compound, which is then acetylated to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
Ethyl 2-(5-acetamido-1,3-dioxoisoindolin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions[][3].
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines[3][3].
科学的研究の応用
Ethyl 2-(5-acetamido-1,3-dioxoisoindolin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is employed in studies related to enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It serves as a precursor in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 2-(5-acetamido-1,3-dioxoisoindolin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter protein function through covalent modification. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- Methyl 2-(5-acetamido-1,3-dioxoisoindolin-2-yl)acetate
- Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate
- 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C14H14N2O5 |
|---|---|
分子量 |
290.27 g/mol |
IUPAC名 |
ethyl 2-(5-acetamido-1,3-dioxoisoindol-2-yl)acetate |
InChI |
InChI=1S/C14H14N2O5/c1-3-21-12(18)7-16-13(19)10-5-4-9(15-8(2)17)6-11(10)14(16)20/h4-6H,3,7H2,1-2H3,(H,15,17) |
InChIキー |
IUBIPIZROCGENV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


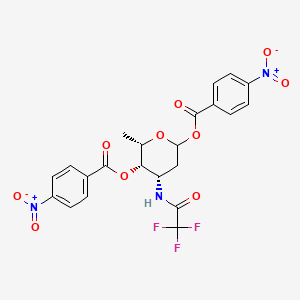

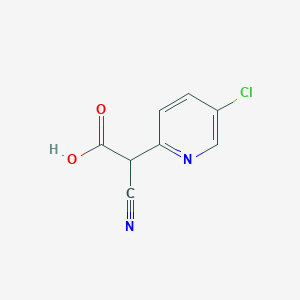
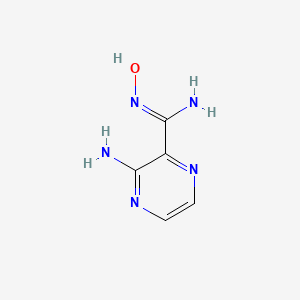

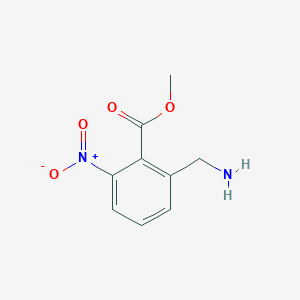
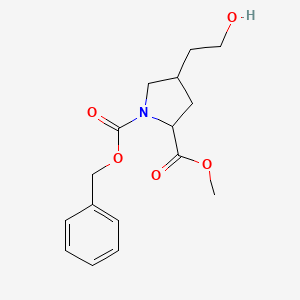
![9-Benzyl-5-chloro-7,8,9,10-tetrahydro-[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B13092412.png)
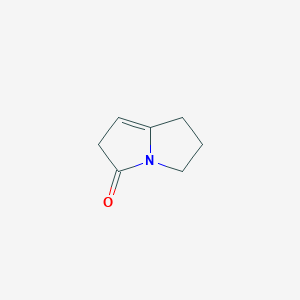

![Benzenepentanoic acid, beta-[4-(9H-carbazol-9-yl)phenyl]-3,5-bis(1,1-dimethylethyl)-4-methoxy-delta-oxo-, sodium salt](/img/structure/B13092437.png)

![7-tert-Butyl 2-ethyl 3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate](/img/structure/B13092449.png)
![4-[3-(4-Chloro-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13092465.png)
